molecular formula C23H25FN2OS B2934396 1-(azepan-1-yl)-2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one CAS No. 878055-04-0

1-(azepan-1-yl)-2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one

Cat. No.: B2934396
CAS No.: 878055-04-0
M. Wt: 396.52
InChI Key: HGSTWKIYWXSIID-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one is a heterocyclic compound featuring an indole core substituted at the 3-position with a (2-fluorophenyl)methylsulfanyl group and at the 1-position with an ethanone-linked azepane ring. The closest analog, 1-(azepan-1-yl)-2-[3-(benzylsulfanyl)-1H-indol-1-yl]ethan-1-one (CAS 878054-60-5, ), shares the azepan-1-yl-ethanone-indole scaffold but replaces the fluorinated benzyl group with a non-fluorinated benzyl substituent .

Key structural features of the target compound include:

  • Indole core: A privileged scaffold in medicinal chemistry, often associated with receptor-binding activity .
  • Fluorinated benzylsulfanyl group: The 2-fluorophenyl substitution may enhance metabolic stability and modulate electronic properties compared to non-fluorinated analogs .

Properties

IUPAC Name

1-(azepan-1-yl)-2-[3-[(2-fluorophenyl)methylsulfanyl]indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2OS/c24-20-11-5-3-9-18(20)17-28-22-15-26(21-12-6-4-10-19(21)22)16-23(27)25-13-7-1-2-8-14-25/h3-6,9-12,15H,1-2,7-8,13-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSTWKIYWXSIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: This step might involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

    Attachment of the Azepane Ring: The azepane ring can be introduced through a nucleophilic substitution reaction involving an appropriate azepane derivative.

    Final Coupling: The final step involves coupling the indole derivative with the azepane derivative under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might exert its effects by binding to these targets and modulating their activity, leading to a therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their properties based on evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Toxicological Notes Evidence ID
Target: 1-(azepan-1-yl)-2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one C24H25FN2OS 416.52 3-[(2-fluorophenyl)methyl]sulfanyl, 1-azepan-1-yl Inferred toxicity: Category 4 (oral, dermal, inhalation) N/A
1-(azepan-1-yl)-2-[3-(benzylsulfanyl)-1H-indol-1-yl]ethan-1-one C23H26N2OS 378.53 3-(benzylsulfanyl) Commercial availability (18 mg)
1-(azepan-1-yl)-2-{3-[(2,5-dimethylphenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one C25H30N2O3S 446.60 3-[(2,5-dimethylphenyl)methanesulfonyl] Water solubility: 46 µg/mL (pH 7.4)
1-(2,3-dihydro-1H-indol-1-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one C25H21FN2OS 416.52 Fluorophenylmethyl-indole sulfanyl No activity data
1-(azepan-1-yl)-2-[[5-(3-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethan-1-one C19H24N4O2S 380.48 Triazole sulfanyl, methoxyphenyl No toxicity data

Key Comparison Points

Substituent Effects on Bioactivity
  • Fluorinated vs. Non-Fluorinated Benzyl Groups: The fluorinated benzyl group in the target compound may improve metabolic stability compared to the non-fluorinated analog in . Fluorine’s electron-withdrawing nature could enhance binding affinity in target receptors, as seen in sulfonyl-containing indole derivatives (e.g., antiviral and antimicrobial activities in ) .
  • Sulfanyl vs. Sulfonyl Groups : Sulfonyl derivatives (e.g., ) generally exhibit higher polarity and lower membrane permeability than sulfanyl analogs. The sulfonyl group in ’s compound correlates with reduced water solubility (46 µg/mL), suggesting trade-offs between stability and bioavailability .

Biological Activity

1-(azepan-1-yl)-2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H22FN2SC_{19}H_{22}FN_2S. Its structure features an indole moiety, which is known for various biological activities, and a fluorophenyl group that may enhance its pharmacokinetic properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor in multiple biological pathways.

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayIC50 Value (nM)Reference
Enzyme InhibitionCYP450 2D691000
Receptor Binding5-HT_2A receptorTBDTBD
AntiproliferativeCancer cell linesTBDTBD
AntimicrobialBacterial strainsTBDTBD

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
  • Receptor Modulation : Preliminary studies suggest that it may interact with serotonin receptors, potentially influencing mood and anxiety pathways.

Case Study 1: Anticancer Activity

In a study examining the antiproliferative effects of the compound on various cancer cell lines, it was found to reduce cell viability significantly. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy against several bacterial strains. The results indicated moderate activity, suggesting further optimization could enhance its effectiveness.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under investigation. Initial data indicate that it may have a favorable absorption profile, but further studies are needed to assess its bioavailability and metabolic stability.

Table 2: Pharmacokinetic Parameters (Preliminary)

ParameterValue
Oral BioavailabilityTBD
Half-lifeTBD
Metabolic PathwaysTBD

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